molecular formula C6H13NO B033440 cis-2,6-Dimethylmorpholine CAS No. 6485-55-8

cis-2,6-Dimethylmorpholine

Cat. No.: B033440
CAS No.: 6485-55-8
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-OLQVQODUSA-N
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Mechanism of Action

Target of Action

cis-2,6-Dimethylmorpholine is primarily used as an intermediate in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients

Mode of Action

As a versatile intermediate, it likely interacts with other compounds during the synthesis of pharmaceutical ingredients . The resulting changes would depend on the specific reactions involved in the synthesis process.

Biochemical Pathways

Given its role as an intermediate in pharmaceutical synthesis , the affected pathways would likely depend on the specific pharmaceutical compound being synthesized.

Pharmacokinetics

As an intermediate in pharmaceutical synthesis , its bioavailability would likely be influenced by the properties of the final pharmaceutical product.

Result of Action

This compound has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters . This suggests that it may contribute to the structural properties of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-2,6-Dimethylmorpholine typically involves the cyclization of diisopropanolamine (1,1’-iminobispropan-2-ol) in the presence of sulfuric acid. The reaction is carried out by simultaneously metering diisopropanolamine and sulfuric acid into a reactor, stirring the mixture without cooling to increase the temperature to 85°-170°C. The reaction mixture is then heated at 150°-190°C for 1 to 25 hours while water is distilled off. The resulting mixture is contacted with a sodium hydroxide solution and distilled to obtain a crude product containing this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-strength sulfuric acid and controlled reaction conditions to ensure high yield and purity of the cis-isomer .

Chemical Reactions Analysis

Types of Reactions: cis-2,6-Dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896844
Record name (Z)-2,6-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-55-8
Record name cis-2,6-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylmorpholine, cis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2,6-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,6-dimethylmorpholine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIMETHYLMORPHOLINE, CIS-
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